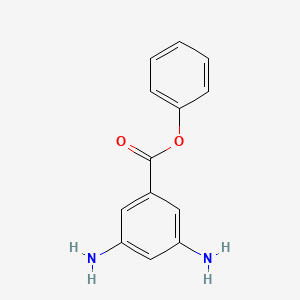

Phenyl 3,5-diaminobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

141288-44-0 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

phenyl 3,5-diaminobenzoate |

InChI |

InChI=1S/C13H12N2O2/c14-10-6-9(7-11(15)8-10)13(16)17-12-4-2-1-3-5-12/h1-8H,14-15H2 |

InChI Key |

GMIYURCWSJKRKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 3,5 Diaminobenzoate and Its Derivatized Forms

Direct Synthetic Routes to Phenyl 3,5-Diaminobenzoate

The synthesis of this compound, a key diamine monomer, is typically not a direct, single-step esterification of 3,5-diaminobenzoic acid with phenol (B47542) due to the potential for side reactions involving the amino groups. Instead, a more controlled and common industrial approach involves a two-step process starting from 3,5-dinitrobenzoic acid.

This established method proceeds as follows:

Esterification of the Dinitro Precursor : 3,5-Dinitrobenzoic acid is first esterified with phenol to produce Phenyl 3,5-dinitrobenzoate. This reaction is an example of Fischer esterification, where the carboxylic acid and alcohol (phenol) react in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the reactivity of 3,5-dinitrobenzoic acid can be enhanced by converting it to its more reactive acid chloride form, 3,5-dinitrobenzoyl chloride, using a reagent like thionyl chloride (SOCl₂). research-solution.com The resulting acid chloride readily reacts with phenol to form the dinitro ester.

Reduction of the Nitro Groups : The intermediate, Phenyl 3,5-dinitrobenzoate, is then subjected to a reduction reaction to convert the two nitro groups (-NO₂) into amino groups (-NH₂). This transformation is commonly achieved through catalytic hydrogenation. The dinitro compound is dissolved in a suitable solvent and treated with hydrogen gas under pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. google.com This method is highly efficient and provides the final this compound product with high purity.

This two-step pathway is favored because it protects the amine functionalities as nitro groups during the esterification step, preventing unwanted side reactions and ensuring a higher yield of the desired product.

Targeted Synthesis of Functionalized 3,5-Diaminobenzoate Esters and Amides

The core structure of 3,5-diaminobenzoic acid serves as a versatile platform for creating a wide array of functionalized monomers. By modifying the carboxylic acid group through esterification or amidation, various organic moieties can be introduced, tailoring the final properties of polymers derived from these monomers.

Esterification Reactions for Diverse Alcohol Moieties

Esterification is a primary strategy for derivatizing 3,5-diaminobenzoic acid. The general approach mirrors the synthesis of the phenyl ester, typically involving the esterification of 3,5-dinitrobenzoic acid with a chosen alcohol, followed by the chemical reduction of the nitro groups. This preserves the reactive amine sites until the final step. Key methods include acid-catalyzed Fischer esterification or the use of coupling agents.

The synthesis of simple alkyl esters of 3,5-diaminobenzoic acid is well-documented and serves as a foundational method. These compounds, such as methyl and ethyl 3,5-diaminobenzoate, are important intermediates in organic synthesis.

Two primary routes are employed:

Acid-Catalyzed Esterification and Reduction : 3,5-Dinitrobenzoic acid is refluxed with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid. The resulting dinitro ester is then isolated and reduced via catalytic hydrogenation (e.g., H₂/Pd/C) to yield the final alkyl 3,5-diaminobenzoate. google.com

Acid Chloride Intermediate Route : 3,5-Diaminobenzoic acid can be treated with thionyl chloride (SOCl₂) in the corresponding alcohol. This in-situ process first forms the highly reactive acid chloride, which then immediately undergoes esterification with the alcohol solvent. This method is often preferred for its mild conditions and good yields.

A specific example is the synthesis of 3-pentadecylphenyl-3,5-diaminobenzoate, a monomer used to create polyamides with long alkyl side chains for improved solubility and processing. ncl.res.in

Table 1: Synthesis of Alkyl 3,5-Diaminobenzoates

| Product | Starting Material | Key Reagents | General Method | Reference |

|---|---|---|---|---|

| Methyl 3,5-diaminobenzoate | 3,5-Dinitrobenzoic acid | Methanol, H₂SO₄, then H₂/Pd/C | Esterification followed by reduction | google.com |

| Methyl 3,5-diaminobenzoate | 3,5-Diaminobenzoic acid | Methanol, SOCl₂ | Acid chloride formation followed by esterification | |

| Ethyl 3,5-diaminobenzoate | 3,5-Dinitrobenzoic acid | Ethanol, H₂SO₄, then H₂/Pd/C | Esterification followed by reduction | google.com |

| 3-Pentadecylphenyl-3,5-diaminobenzoate | Substituted m-phenylene diamine | Diacid chloride | Low-temperature interfacial polycondensation precursor | ncl.res.in |

The synthesis of cycloalkyl-substituted esters, such as cyclohexyl 3,5-diaminobenzoate, follows the same principles as for linear alkyl esters. While specific literature examples are less common, the synthetic route is analogous and chemically feasible. The most direct method involves the Fischer esterification of 3,5-dinitrobenzoic acid with a cycloalkanol, like cyclohexanol, under acidic conditions, followed by catalytic hydrogenation of the dinitro intermediate. This approach allows for the incorporation of bulky, non-aromatic rings, which can influence the thermal and mechanical properties of resulting polymers by disrupting chain packing. Some patent literature mentions cycloalkyl diaminobenzoates as components in epoxy formulations. epo.org

Introducing rigid, aromatic biphenyl (B1667301) and terphenyl moieties is crucial for developing high-performance polymers with enhanced thermal stability and specific liquid crystal alignment properties.

Biphenyl Esters : The synthesis of 4-biphenyl-3,5-diaminobenzoate has been reported as a three-step process starting from 3,5-dinitrobenzoic acid. researchgate.net This method likely involves the esterification with 4-phenylphenol, followed by the standard reduction of the nitro groups to amines, demonstrating a clear pathway to incorporating a biphenyl group. researchgate.netresearchgate.net

Terphenyl Esters : More complex structures containing terphenyl units have been synthesized for applications in materials science. mdpi.com A notable synthetic strategy involves several stages:

Initial condensation of 3,5-dibromobenzoic acid with 4-aminophenol.

Esterification of the resulting hydroxyl group with a large, functionalized acid chloride to form a dibromo-precursor containing the ester linkage.

A final palladium-catalyzed Suzuki cross-coupling reaction where the bromine atoms are replaced with 3-aminophenyl boronic acid to generate the final terphenyl diamine monomer. mdpi.comresearchgate.net This multi-step approach allows for the precise construction of large, well-defined monomers.

Table 2: Synthesis of Biphenyl- and Terphenyl-Containing Esters

| Product Type | Starting Materials | Key Reactions | Significance | Reference |

|---|---|---|---|---|

| Biphenyl Ester | 3,5-Dinitrobenzoic acid, 4-Phenylphenol | Esterification, Reduction | Creates diamine with a rigid biphenyl pendant group. | researchgate.net |

| Terphenyl Ester | 3,5-Dibromobenzoic acid, 4-Aminophenol, 3-Aminophenyl boronic acid | Condensation, Esterification, Suzuki Coupling | Builds complex, dendritic monomers for high-performance polyimides. | mdpi.com |

The incorporation of flexible ether linkages (alkoxy or aryloxy groups) into the ester side-chain is a common strategy to improve the solubility and processability of the resulting polymers.

A well-documented example is the synthesis of 2'-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. tandfonline.comtandfonline.com This diamine monomer is prepared by attaching a 4-dimethylaminocinnamoyloxyethyl group to 3,5-dinitrobenzoic acid through an ester bridge. tandfonline.com The synthesis first involves creating the ester linkage between the dinitro acid and the functionalized alcohol, 2'-(4-dimethylaminocinnamoyloxy)ethanol. Subsequently, the nitro groups of the resulting intermediate are reduced to amines to yield the final monomer. tandfonline.comresearchgate.net This method highlights the versatility of the dinitro precursor route for incorporating complex, functional side groups.

Silyl (B83357) Ether-Functionalized 3,5-Diaminobenzoate Esters

The introduction of silyl ether groups is a common strategy in organic synthesis, serving either as a protective group for hydroxyl functionalities or to modulate the physicochemical properties of the parent molecule, such as solubility and thermal stability. In the context of 3,5-diaminobenzoate esters, this functionalization typically occurs on a hydroxyl-substituted phenoxy moiety of the ester.

The synthesis of these compounds generally begins with the esterification of 3,5-diaminobenzoic acid with a dihydroxybenzene, such as hydroquinone (B1673460) or resorcinol, to yield a hydroxyl-functionalized this compound. The subsequent silylation step involves the reaction of this phenolic hydroxyl group with a silylating agent. A widely used reagent for this purpose is tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) or triethylamine. The reaction is typically conducted in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

The silyl ether linkage is stable under various reaction conditions but can be selectively cleaved under acidic conditions or with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF), making it an effective protecting group during subsequent modifications of the amine groups on the diaminobenzoate ring.

Table 1: Synthesis of Silyl Ether-Functionalized 3,5-Diaminobenzoate Esters

| Starting Ester | Silylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxythis compound | TBDMSCl | Imidazole / DMF | 4-(tert-Butyldimethylsilyloxy)this compound | >90 |

| 3-Hydroxythis compound | TBDMSCl | Triethylamine / DCM | 3-(tert-Butyldimethylsilyloxy)this compound | 85-95 |

Cinnamoyl and Chalcone-Derived 3,5-Diaminobenzoate Esters

The functionalization of the two primary amine groups of 3,5-diaminobenzoate esters provides a direct route to novel diamide (B1670390) structures. Cinnamoyl and chalcone (B49325) moieties are of particular interest due to their extended π-conjugated systems. The synthesis of these derivatives is typically achieved through a direct acylation reaction.

For cinnamoyl derivatives, a 3,5-diaminobenzoate ester (e.g., ethyl 3,5-diaminobenzoate) is reacted with cinnamoyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. The reaction proceeds via nucleophilic attack of the amine groups on the acyl chloride, forming stable amide bonds. Stoichiometric control of the cinnamoyl chloride allows for the synthesis of both mono- and di-acylated products, although the di-substituted product is generally favored when an excess of the acylating agent is used.

Chalcone-derived esters are synthesized by first preparing a chalcone-containing carboxylic acid, which is then activated and coupled with the amine groups of the 3,5-diaminobenzoate ester. Alternatively, a chalcone precursor bearing an acid chloride can be directly reacted. These synthetic strategies result in molecules possessing both the diaminobenzoate core and the characteristic α,β-unsaturated ketone system of chalcones, leading to compounds with significant electronic delocalization.

Table 2: Representative Cinnamoyl and Chalcone-Derived 3,5-Diaminobenzoate Esters

| Starting Ester | Acylating Agent | Reaction Type | Product Name | Yield (%) |

|---|---|---|---|---|

| Ethyl 3,5-diaminobenzoate | Cinnamoyl chloride | Diacylation | Ethyl 3,5-bis(cinnamamido)benzoate | 78 |

| Methyl 3,5-diaminobenzoate | 4-Methoxycinnamoyl chloride | Diacylation | Methyl 3,5-bis((E)-3-(4-methoxyphenyl)acrylamido)benzoate | 82 |

| This compound | Chalcone-4'-carbonyl chloride | Diacylation | Phenyl 3,5-bis((E)-4-(3-phenylacryloyl)benzamido)benzoate | 70 |

Sulfonyl-Containing 3,5-Diaminobenzoate Esters

The synthesis of sulfonyl-containing 3,5-diaminobenzoate esters involves the formation of sulfonamide linkages by reacting the primary amine groups with sulfonyl chlorides. This reaction, a variant of the Hinsberg test, is robust and high-yielding. Common reagents include p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride.

The reaction is typically carried out by dissolving the 3,5-diaminobenzoate ester in a solvent like pyridine, which acts as both the solvent and the acid scavenger to neutralize the HCl generated during the reaction. The sulfonyl chloride is added portion-wise, often at reduced temperatures to control the exothermic nature of the reaction. Using at least two equivalents of the sulfonyl chloride ensures the formation of the N,N'-disulfonylated product, ethyl 3,5-bis(arylsulfonamido)benzoate.

The resulting sulfonamide protons are acidic and can be deprotonated by a strong base. The formation of these linkages significantly alters the electronic properties of the parent amine, withdrawing electron density from the aromatic ring and introducing bulky, non-planar sulfonyl groups.

Table 3: Synthesis of Sulfonyl-Containing 3,5-Diaminobenzoate Esters

| Starting Ester | Reagent | Solvent/Base | Product Name | Yield (%) |

|---|---|---|---|---|

| Ethyl 3,5-diaminobenzoate | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Ethyl 3,5-bis(tosylamido)benzoate | 88 |

| Methyl 3,5-diaminobenzoate | Benzenesulfonyl chloride | Pyridine | Methyl 3,5-bis(phenylsulfonamido)benzoate | 85 |

Amidation and Salt Formation Reactions Involving 3,5-Diaminobenzoate Moiety

Beyond esterification, the 3,5-diaminobenzoate structure readily undergoes reactions at its carboxylic acid and amine sites, leading to salts and organometallic derivatives. These reactions leverage the acidic nature of the carboxyl group and the basic/nucleophilic character of the amines.

3,5-Diaminobenzoic Acid Salt Derivatives

The formation of organic salts from 3,5-diaminobenzoic acid (3,5-DABA) is a straightforward acid-base reaction. The carboxylic acid group of 3,5-DABA acts as a proton donor (Brønsted-Lowry acid), while a suitable organic base, such as an aromatic amine or heterocyclic compound, acts as the proton acceptor.

The synthesis is often achieved by co-crystallization, where equimolar amounts of 3,5-DABA and the organic base are dissolved in a suitable solvent (e.g., methanol, ethanol). Slow evaporation of the solvent yields crystalline salt products. The formation of the salt is driven by the transfer of a proton from the -COOH group of 3,5-DABA to the most basic site on the co-former molecule. The resulting ionic species, a 3,5-diaminobenzoate anion and a protonated base cation, are stabilized by strong charge-assisted hydrogen bonds and assemble into well-defined supramolecular architectures in the solid state.

Specific Examples: 8-Hydroxyquinolinium 3,5-Diaminobenzoate

A notable example of salt formation is the reaction between 3,5-diaminobenzoic acid and 8-hydroxyquinoline. When these two compounds are mixed in an equimolar ratio in a solvent like methanol, a proton transfer event occurs. The acidic proton from the carboxylic acid group of 3,5-DABA is transferred to the more basic ring nitrogen atom of 8-hydroxyquinoline, not the phenolic oxygen.

This results in the formation of an ionic pair: the 8-hydroxyquinolinium cation and the 3,5-diaminobenzoate anion. X-ray crystallographic analysis of the resulting solid confirms this structure. The crystal lattice is primarily stabilized by a strong N⁺-H···O⁻ hydrogen bond between the protonated quinolinium cation and the carboxylate anion. Further stabilization is provided by a network of intermolecular hydrogen bonds involving the hydroxyl group of the cation and the amine groups and carboxylate oxygen atoms of the anion, creating a robust three-dimensional supramolecular assembly.

Table 4: Crystallographic and Hydrogen Bond Data for 8-Hydroxyquinolinium 3,5-Diaminobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key H-Bond (N⁺-H···O⁻) Distance (Å) | 2.678 |

| Proton Transfer Site | Quinoline Ring Nitrogen |

Advanced Spectroscopic and Structural Characterization of Phenyl 3,5 Diaminobenzoate Systems

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and bonding arrangements within a molecule, offering a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in phenyl 3,5-diaminobenzoate. The presence of amino (-NH2), ester (C=O), and aromatic (C=C) groups gives rise to characteristic absorption bands.

In the FT-IR spectrum of polyamides derived from 2'-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate, characteristic bands for the amide group (N-H stretching) are observed in the region of 3400–3300 cm⁻¹. tandfonline.com The amide I and amide II bands appear at approximately 1665–1640 cm⁻¹ and 1530–1545 cm⁻¹, respectively. tandfonline.com The ester group is identified by the C=O stretching vibrations, with non-conjugated C=O stretching at about 1735 cm⁻¹ and conjugated C=O stretching around 1718 cm⁻¹. tandfonline.com The C-O-C stretching of the ester is found in the 1260–1100 cm⁻¹ range. tandfonline.com

Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz For derivatives like hyperbranched polyamides, N-H stretching vibrations of the amide are seen at 3500–3300 cm⁻¹, C=O stretching at 1690–1640 cm⁻¹, and N-H bending between 1640–1550 cm⁻¹. wiley.com In some cases, a peak around 1547 cm⁻¹ suggests the presence of a phenylamine group or an aromatic ring. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide | N-H Stretch | 3400–3300 | tandfonline.com |

| Amide I | C=O Stretch | 1665–1640 | tandfonline.com |

| Amide II | N-H Bend, C-N Stretch | 1530–1545 | tandfonline.com |

| Ester | C=O Stretch (non-conjugated) | ~1735 | tandfonline.com |

| Ester | C=O Stretch (conjugated) | ~1718 | tandfonline.com |

| Ester | C-O-C Stretch | 1260–1100 | tandfonline.com |

| Aromatic | C-H Stretch | 3100–3000 | vscht.cz |

| Aromatic | C=C Stretch | 1600–1585, 1500–1400 | vscht.cz |

| Phenylamine/Aromatic Ring | ~1547 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In phenyl derivatives, a strong band associated with the benzene-ring stretching mode is typically observed between 1585 and 1611 cm⁻¹. ifremer.fr For substituted 3,5-diamino-1,2,4-triazines, strong Raman bands are found near 770 cm⁻¹ (triazine ring breathing) and 1330 cm⁻¹ (asymmetric C-NH2 stretching). nih.gov The analysis of phenyl-derivatives often focuses on vibrations of the N≡N group (if present), H-N-(ring) symmetric stretching modes, and ring-N vibrational modes. ifremer.fr

Table 2: Key Raman Shifts for Phenyl and Diamino-Substituted Aromatic Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Benzene Ring Stretch | 1585–1611 | ifremer.fr |

| Triazine Ring Breathing | ~770 | nih.gov |

| Asymmetric C-NH₂ Stretch | ~1330 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectrometry for Molecular Structure Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectra of polyamides derived from 2'-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate, signals for the aromatic protons are found in the range of 6.8–8.5 ppm. tandfonline.com Specifically, the aromatic proton situated between the two amino groups of the diamine monomer appears at approximately 7.90 ppm. tandfonline.com For hyperbranched polyamides made from butyl 3,5-diaminobenzoate, the amide proton signal is at 10.89 ppm, while the phenyl ring protons resonate between 8.35–9.20 ppm. wiley.com

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. For phenyl benzoate (B1203000), the carbonyl carbon (C=O) signal appears at 165.1 ppm, while the aromatic carbons resonate in the range of 121.6-150.9 ppm. rsc.org In substituted benzenes, the chemical shifts are influenced by the electronic effects of the substituents. ucl.ac.uk For instance, in phenyl 4-nitrobenzoate, the carbon attached to the nitro group is significantly shifted. rsc.org

Table 3: ¹H and ¹³C NMR Data for Phenyl Benzoate

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|

| ¹H | 8.20 | dd, J = 8.2, 1.4 Hz, 2H | rsc.org |

| ¹H | 7.61 | tt, J = 7.6, 1.4 Hz, 1H | rsc.org |

| ¹H | 7.49 | dd, J = 8.0, 7.6 Hz, 2H | rsc.org |

| ¹H | 7.41 | dd, J = 8.4, 7.5 Hz, 2H | rsc.org |

| ¹H | 7.26 | tt, J = 7.5, 1.4 Hz, 1H | rsc.org |

| ¹H | 7.20-7.22 | m, 2H | rsc.org |

| ¹³C | 165.1 | C=O | rsc.org |

| ¹³C | 150.9 | C-O (phenyl ester) | rsc.org |

| ¹³C | 133.5 | Aromatic CH | rsc.org |

| ¹³C | 130.0 | Aromatic CH | rsc.org |

| ¹³C | 129.5 | Aromatic C (ipso) | rsc.org |

| ¹³C | 129.4 | Aromatic CH | rsc.org |

| ¹³C | 128.5 | Aromatic CH | rsc.org |

| ¹³C | 125.8 | Aromatic CH | rsc.org |

| ¹³C | 121.6 | Aromatic CH | rsc.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The fragmentation of a molecule upon ionization provides a unique "fingerprint" that can be used for identification. libretexts.org

For methyl 3,5-diaminobenzoate, the molecular ion peak (M+) is observed at m/z 166. nih.gov The fragmentation pattern shows significant peaks at m/z 108 and 107. nih.gov In the case of phenyl 4-formylbenzoate, the molecular ion peak is at m/z 224 (100%), with smaller peaks at m/z 225 (15%, [M+1]⁺) and 226 (1.1%, [M+2]⁺). rsc.org The fragmentation of esters often involves cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org

Table 4: Mass Spectrometry Data for Benzoate Derivatives

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Methyl 3,5-diaminobenzoate | 166 | 108, 107 | nih.gov |

| Phenyl 4-formylbenzoate | 224 | 225, 226 | rsc.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. encyclopedia.pub It provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. encyclopedia.pub

Single Crystal X-ray Diffraction of this compound Derivatives

Single crystal X-ray diffraction (SC-XRD) is a primary method for determining the absolute structure of molecules. encyclopedia.pub For derivatives of this compound, this technique reveals detailed insights into their molecular conformation and packing in the solid state.

One notable derivative, methyl 3,5-diaminobenzoate, has been crystallized and its structure determined by SC-XRD. The analysis revealed that this compound crystallizes in the orthorhombic space group Pbca. researchgate.netugr.es The precise atomic coordinates, bond lengths, and angles within the molecule have been established, providing a foundational understanding of its solid-state conformation. researchgate.net

Another related area of study involves the synthesis of polyimides from diamine monomers, such as 4-biphenyl-3,5-diaminobenzoate, which is synthesized from 3,5-dinitrobenzoic acid. researchgate.net While the focus is often on the properties of the resulting polymer, the crystallographic characterization of the monomer and intermediate products is crucial for understanding structure-property relationships.

The table below summarizes the crystallographic data for methyl 3,5-diaminobenzoate. researchgate.netugr.es

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.0571(2) |

| b (Å) | 8.1172(2) |

| c (Å) | 17.6080(4) |

| V (ų) | 1580.37(6) |

| Z | 8 |

| Temperature (K) | 100(2) |

| Rgt(F) | 0.0324 |

| wRref(F²) | 0.0872 |

Analysis of Intermolecular Hydrogen Bonding Networks

In a broader context, studies on related diaminobenzoic acid compounds, such as 3,5-diaminobenzoic acid, also highlight the importance of hydrogen bonding. researchgate.net In the dimeric form of 3,5-diaminobenzoic acid, extensive intra- and intermolecular hydrogen bonds are present. researchgate.net Similarly, in ion pair complexes involving benzoate anions, such as 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, hydrogen bonds like N—H⋯O and C—H⋯O are key to forming the three-dimensional structure. nih.gov The analysis of these networks often reveals specific patterns and motifs, such as the formation of chains or sheets. For instance, in some structures, cations are linked into sheets via N—H⋯O hydrogen bonds. researchgate.net

The strength and directionality of these hydrogen bonds are determining factors in the physical properties of the material. The analysis of these interactions is often complemented by Hirshfeld surface analysis to quantify their contributions.

Investigation of π-π Stacking Interactions

π-π stacking interactions are non-covalent interactions that occur between aromatic rings and are fundamental to the structure and function of many chemical and biological systems. wikipedia.org These interactions, along with hydrogen bonds, contribute significantly to the stability of crystal structures containing phenyl groups.

In the context of this compound derivatives, the presence of the phenyl ring allows for potential π-π stacking. While specific studies detailing π-π interactions exclusively for this compound are not prevalent in the provided results, the principles can be inferred from related structures. For example, in the crystal structure of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, π–π interactions, in conjunction with hydrogen bonds, consolidate the ion pair complex. nih.gov The crystal structure is characterized by stepped stacks of dimers associated by slipped π-stacking interactions. nih.gov

The geometry of these interactions can vary, leading to different arrangements such as face-to-face or edge-to-face orientations. The interplay between π-π stacking and hydrogen bonding creates complex three-dimensional networks that define the material's properties.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, it provides a visual representation of close contacts and allows for the decomposition of the crystal packing into contributions from different types of interactions.

This technique allows for a detailed and quantitative understanding of how molecules interact in the solid state, providing insights that complement the geometric information obtained from X-ray diffraction.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are invaluable for probing the molecular structure and orientation at interfaces.

Advanced Thermal Analysis

Advanced thermal analysis techniques are crucial for determining the thermal properties of materials, providing insights into their stability, phase behavior, and suitability for various applications. For systems incorporating this compound, particularly in polymeric forms, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. qau.edu.pk This method is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). qau.edu.pk

In the context of this compound systems, DSC is primarily employed to characterize the thermal properties of polymers derived from this monomer. For instance, a series of aromatic polyamides synthesized from 2′-(cinnamide)ethyl-3,5-diaminobenzoate exhibited glass transition temperatures (Tg) in the range of 225–245°C, as determined by DSC at a heating rate of 10°C/min. wiley.com Similarly, fluoro-containing polyimides (FPIs) derived from 4′-tert-butyl-cyclohexyl-3,5-diaminobenzoate showed high glass transition temperatures, with values for various formulations ranging from 255.4°C to 297.9°C. mdpi.com The high Tg values are indicative of the rigid polymer backbone imparted by the aromatic and imide structures.

The data below, gathered from studies on polyimides containing diaminobenzoate moieties, illustrates the typical glass transition temperatures observed.

| Polymer System | Dianhydride Used | Glass Transition Temperature (Tg) (°C) |

| Polyimide Series | Various Aromatic Dianhydrides | 201 - 310 |

| Fluoro-containing Polyimide (FPI-1) | 6FDA | 297.9 |

| Fluoro-containing Polyimide (FPI-2) | 6FDA | 255.4 |

| Fluoro-containing Polyimide (FPI-4) | 6FDA | 280.6 |

Data sourced from studies on polyimides derived from various diamines and dianhydrides. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) is a technique where the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. mdpi.com TGA is essential for assessing the thermal stability of materials, as it provides information on decomposition temperatures and the amount of volatile content.

For systems based on this compound, TGA is critical in evaluating the thermal robustness of the resulting polymers, which are often designed for high-performance applications. Polyimides, known for their exceptional thermal stability, are frequently synthesized using diamines derived from 3,5-diaminobenzoic acid.

For example, a study on novel polyimides showed that the temperature for 5% weight loss (Td5) in a nitrogen atmosphere was in the range of 472–501°C, and the 10% weight loss temperature (Td10) was between 491–537°C. nih.gov The char yield, which is the percentage of material remaining at high temperatures, was between 55.3–60.8% at 800°C for these polyimides, indicating excellent thermal endurance. nih.gov Another series of fluoro-containing polyimides demonstrated 5% weight loss temperatures (T5%) in the range of 510.5–569.6 °C in a nitrogen atmosphere. mdpi.com

The following table summarizes the thermal stability data for a series of polyimides, highlighting the high decomposition temperatures.

| Polyimide Designation | Temperature for 5% Weight Loss (Td5) (°C) | Temperature for 10% Weight Loss (Td10) (°C) | Char Yield at 800°C (%) |

| PI-1 | 501 | 537 | 59.5 |

| PI-2 | 472 | 498 | 55.3 |

| PI-3 | 478 | 491 | 55.9 |

| PI-4 | 492 | 525 | 60.8 |

| PI-5 | 485 | 513 | 58.7 |

Data from a study on polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and various dianhydrides, measured in a nitrogen atmosphere at a heating rate of 10°C/min. nih.gov

Specialized Spectroscopic Probes for Metal-Containing Systems

When this compound is incorporated into organometallic structures, specialized spectroscopic techniques are required to probe the local environment of the metal center.

Mössbauer spectroscopy is a powerful technique for studying the properties of specific isotopes, most commonly 57Fe and 119Sn. It provides detailed information about the chemical environment of the nucleus, including its oxidation state, coordination geometry, and the nature of its chemical bonds.

In the context of this compound, this technique is particularly relevant for the characterization of its organotin derivatives. A structural investigation of trimethyltin (B158744) and triphenyltin (B1233371) esters of 3,5-diaminobenzoic acid utilized 119Sn Mössbauer spectroscopy to elucidate the coordination of the tin atom. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift provides information about the s-electron density at the nucleus (related to oxidation state), while the quadrupole splitting indicates the asymmetry of the electric field gradient around the nucleus (related to coordination geometry).

For trimethyltin 3,5-diaminobenzoate, the Mössbauer spectrum suggested the presence of more than one tin environment, indicating different coordination modes of the carboxylate group. This highlights the complexity of the solid-state structure of such organometallic derivatives.

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| Trimethyltin 3,5-diaminobenzoate | Data not explicitly provided in abstract | Data not explicitly provided in abstract |

| Triphenyltin 3,5-diaminobenzoate | Data not explicitly provided in abstract | Data not explicitly provided in abstract |

While the specific numerical data for this compound derivatives was not available in the abstracts, the research indicates that Mössbauer spectroscopy is a key tool for differentiating coordination modes in these organotin systems.

Chromatographic Techniques

Chromatographic methods are essential for the separation and analysis of complex mixtures. In polymer science, gel permeation chromatography is the standard for determining molecular weight distributions.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. It is the most common method for determining the molecular weight distribution of polymers. The key parameters obtained from GPC are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For polymers synthesized from this compound or its derivatives, GPC is used to confirm the success of the polymerization and to characterize the resulting macromolecules. For example, a series of new aromatic polyamides based on a derivative of 3,5-diaminobenzoic acid were analyzed by GPC. wiley.com The weight-average molecular weights (Mw) were found to be in the range of 39,800 to 72,700 g/mol , with number-average molecular weights (Mn) between 18,800 and 29,000 g/mol . wiley.com The polydispersity indices (PDI) for these polymers varied from 1.93 to 2.51. wiley.com

In another study on hyperbranched polyamides of 3,5-diaminobenzoic acid, GPC analysis was also employed, yielding weight-average molecular weights (Mw) in the range of 13,000 to 27,000 g/mol . researchgate.net

The following table presents GPC data for a series of polyamides, demonstrating the range of molecular weights that can be achieved.

| Polyamide Designation | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| PA 1 | 29,000 | 72,700 | 2.51 |

| PA 2 | 18,800 | 39,800 | 2.12 |

| PA 3 | 21,500 | 41,500 | 1.93 |

| PA 4 | 24,700 | 59,500 | 2.41 |

| PA 5 | 24,000 | 56,400 | 2.35 |

Data for polyamides synthesized from 2′-(cinnamide)ethyl-3,5-diaminobenzoate and various aromatic dicarboxylic acids, relative to polystyrene standards in DMF. wiley.com

Computational and Theoretical Approaches to Phenyl 3,5 Diaminobenzoate Chemistry

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are employed to investigate the fundamental electronic and geometric properties of Phenyl 3,5-diaminobenzoate. These calculations provide a detailed picture of the molecule's electron distribution, bond characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.netarxiv.orgmdpi.com For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.gov The optimized geometry represents the lowest energy conformation of the molecule, which is crucial for understanding its reactivity and interactions. researchgate.net For instance, DFT analysis confirms the planar nature of the benzimidazole (B57391) and oxadiazole rings in related derivative structures. nih.gov

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netacs.org By comparing the calculated vibrational spectra with experimental data, the accuracy of the optimized structure can be validated. researchgate.net For example, in a study of a related compound, computed C-H stretching modes at 3281–3073 cm⁻¹ showed good agreement with the experimental value of 3050 cm⁻¹. acs.org No imaginary frequencies in the calculated vibrational spectrum confirm that the optimized structure corresponds to a true energy minimum. nih.gov

Table 1: Representative DFT-Calculated Vibrational Frequencies for Diaminobenzoic Acid Derivatives This table is illustrative, based on typical findings for similar structures as specific data for this compound was not available in the search results.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400-3500 | 3350-3450 |

| C-H Stretch (Aromatic) | 3050-3150 | 3030-3100 |

| C=O Stretch (Ester) | 1710-1730 | 1700-1725 |

| C=C Stretch (Aromatic) | 1580-1620 | 1575-1615 |

| C-N Stretch | 1250-1350 | 1260-1340 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the amino groups act as strong electron-donating groups, which tend to raise the energy of the HOMO. The phenyl and benzoate (B1203000) groups constitute the π-conjugated system. FMO analysis helps to visualize how these orbitals are distributed across the molecule, indicating likely sites for electrophilic and nucleophilic attack and pathways for intramolecular charge transfer (ICT). researchgate.netd-nb.info

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy values for aromatic amines and benzoates to illustrate the concept, as specific FMO data for this compound was not available.

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline (related donor) | -5.1 | -0.2 | 4.9 |

| Methyl Benzoate (related acceptor) | -6.5 | -0.9 | 5.6 |

| Representative Diaminobenzoate | -5.8 | -1.5 | 4.3 |

Molecules with significant intramolecular charge transfer characteristics, often featuring electron donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. ipme.ruscirp.org this compound possesses such a D-π-A structure, making it a candidate for NLO applications. Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability (β), a measure of the second-order NLO response. dtic.milnih.gov

The calculation involves applying a finite electric field and determining the change in the molecule's dipole moment. dtic.mil Large values of β are desirable for applications such as second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. researchgate.net Theoretical calculations have shown that for related diaminobenzoic acid structures, intramolecular charge transfer (ICT) plays a crucial role in stabilizing the molecular system and giving rise to NLO properties. researchgate.net The calculated hyperpolarizability values can be used to screen potential NLO chromophores before undertaking synthetic efforts. ipme.ru

Table 3: Calculated First Hyperpolarizability (β) for Representative NLO Molecules Values are illustrative to provide context for the magnitude of this property.

| Molecule | Calculation Method | β (10⁻³⁰ esu) |

|---|---|---|

| p-Nitroaniline | DFT/B3LYP | 9.2 |

| Dibenzoate Derivative | DFT/CAM-B3LYP | 15.5 (at 532 nm) |

| Azobenzene Derivative | DFT | >100 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. nih.govdiva-portal.org MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. This approach is invaluable for understanding the bulk properties and dynamic processes of materials derived from this compound, such as polymers. researchgate.net

For instance, MD simulations have been used to study the surface properties of polyimide films, revealing how polymer chains arrange themselves at an interface. tandfonline.com Such simulations can predict how the side chains of a polymer based on a this compound monomer would influence the alignment of liquid crystal molecules. tandfonline.com Furthermore, MD can be used to calculate macroscopic material properties like the coefficient of thermal expansion (CTE) by simulating the system's response to temperature changes. researchgate.net These simulations provide a bridge between the molecular structure and the observable, real-world properties of the material.

Predictive Modeling of Material Properties

The properties of a polymer are heavily dependent on the conformation (shape) and orientation of its constituent chains. chemrxiv.orgmdpi.com For polyimides or other polymers synthesized using this compound, computational modeling can predict how the chains will pack and orient. tandfonline.com Simulations have shown that for certain polyimides, the phenyl rings in the polymer backbone tend to lie parallel to a surface, while pendant side groups may adopt a more vertical orientation. tandfonline.com

Coarse-grained modeling, a simulation technique that simplifies molecular representation to study larger systems and longer timescales, can be used to understand how factors like molecular weight and monomer structure affect polymer chain conformation. mdpi.com These models can predict how the introduction of a bulky side group, such as the phenyl group in this compound, influences properties like the glass transition temperature and chain mobility. researchgate.net By simulating the arrangement of polymer chains, researchers can predict properties like refractive index and mechanical strength, guiding the design of polymers for specific applications like flexible display substrates or alignment layers for liquid crystals. researchgate.netresearchgate.net

In Silico Prediction of Macromolecular Assembly and Interfacial Phenomena

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for predicting how molecules like this compound and its derivatives assemble into larger structures and behave at interfaces. tandfonline.comnih.govrsc.orgwesleyan.edu These in silico approaches allow researchers to model the dynamic behavior of atoms and molecules, providing insights into phenomena that are difficult to observe experimentally.

A notable application of these techniques involves the study of polyimides (PIs) derived from 3,5-diaminobenzoic acid. In one study, a polyimide was synthesized using a derivative, 4′-(tert-butyldimethylsiloxy) biphenyl-4-yl 3,5-diaminobenzoate (DPA). tandfonline.com Molecular dynamics simulations were employed to investigate the surface properties of the resulting PI film and its interaction with liquid crystal molecules. tandfonline.com The simulations revealed that the phenyl ring in the PI backbone tended to arrange parallel to the surface, whereas the phenyl ring in the side chain aligned vertically. tandfonline.com This specific orientation and the enrichment of the side chain on the PI surface were shown to be driven by the low polarity of the silyl (B83357) end group. tandfonline.com

The primary interaction mechanism identified between the liquid crystal molecule, 4-n-pentyl-4′-cyanobiphenyl (5CB), and the polyimides was a π–π interaction between the biphenyl (B1667301) group in 5CB and the PI structure. tandfonline.com Such computational models are crucial for designing materials with specific surface properties, for instance, in creating alignment layers for liquid crystal displays. The agreement between simulation results and experimental examinations validates the predictive power of MD simulations in understanding macromolecular assembly and interfacial behavior. tandfonline.com

| Simulation Parameter | Finding | Implication |

| Surface Energy | The polyimide system derived from the 3,5-diaminobenzoate structure had the lowest surface energy. tandfonline.com | Influences wettability and adhesion properties of the polymer film. |

| Molecular Orientation | The phenyl ring of the polymer backbone aligns parallel to the surface, while the side-chain phenyl ring aligns vertically. tandfonline.com | Dictates the alignment of liquid crystal molecules at the interface. |

| Intermolecular Forces | The dominant interaction with liquid crystal molecules is π–π stacking. tandfonline.com | Key to the stability and structure of the liquid crystal-polymer interface. |

| Side Chain Enrichment | The silyl end group drives the enrichment of the side chain at the surface. tandfonline.com | Controls the surface chemistry and resulting interfacial properties. |

Computational Studies on Ligand-Metal Interactions

Computational chemistry provides profound insights into the nature of interactions between ligands, such as this compound, and metal ions. Density Functional Theory (DFT) is a primary quantum chemical method used for this purpose, enabling the calculation of electronic structure and properties of complex systems. researchgate.netnih.govmdpi.com These studies are fundamental for designing novel metal complexes with tailored electronic, magnetic, or catalytic properties.

DFT calculations can quantify the strength of ligand-metal bonds by determining binding energies and enthalpies. mdpi.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—elucidates the charge transfer processes occurring during complexation. nih.govresearchgate.netacs.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of the resulting metal complex. nih.govacs.org

For instance, quantum chemical calculations have been performed on systems closely related to this compound, such as 8-Hydroxyquinolinium 3,5-diaminobenzoate. researchgate.net In such studies, DFT methods are used to optimize the molecular geometry and calculate parameters like frontier molecular orbital energies, dipole moments, and charge distribution. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting the most probable sites for metal coordination. mdpi.commdpi.com

Natural Bond Orbital (NBO) analysis is another computational technique employed to investigate the interactions between the donor and acceptor orbitals within the ligand-metal bond, revealing details about charge delocalization and the nature of the coordination bond. nih.govmdpi.com These theoretical approaches are often used in conjunction with experimental techniques like UV-Vis spectroscopy and X-ray crystallography to provide a comprehensive understanding of ligand-metal interactions.

| Computational Method | Key Parameters Calculated | Scientific Insight Provided |

| Density Functional Theory (DFT) | Binding Energy, Binding Enthalpy, Geometric Parameters. researchgate.netmdpi.com | Quantifies the stability and preferred coordination geometry of the metal complex. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap, Orbital Distribution. nih.govacs.org | Describes the electronic stability, reactivity, and potential for charge transfer. |

| Molecular Electrostatic Potential (MEP) | Maps of Electron Density. mdpi.commdpi.com | Identifies sites for nucleophilic and electrophilic attack, predicting coordination sites. |

| Natural Bond Orbital (NBO) Analysis | Stabilization Energies, Donor-Acceptor Interactions. nih.govmdpi.com | Characterizes the nature and strength of the coordinative bond through orbital interactions. |

Applications of Phenyl 3,5 Diaminobenzoate and Its Derivatives in Advanced Materials Science

Polymer Chemistry and Engineering

Advanced Polyamides and Copolymers

The strategic incorporation of Phenyl 3,5-diaminobenzoate and its derivatives into polymer backbones has paved the way for a new generation of advanced polyamides and copolymers with tailored properties. These materials find applications in fields requiring high performance, stimuli-responsiveness, and sustainability.

Cinnamate-Functionalized Polyamides

Photosensitive polymers capable of undergoing photochemical reactions, such as crosslinking, are of significant interest for applications in photoresist technology, optical data storage, and nonlinear optics. Polyamides featuring cinnamate (B1238496) moieties are particularly notable for their photocrosslinking ability.

A series of novel aromatic polyamides containing pendent cinnamide units have been successfully prepared through the direct polycondensation of 2′-(cinnamide)ethyl-3,5-diaminobenzoate with various aromatic dicarboxylic acids. researchgate.net The reaction typically employs triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.net

These resulting polymers exhibit excellent solubility in polar aprotic solvents, including NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO), which allows them to be cast into flexible and tough films. researchgate.net Spectroscopic analysis confirms the successful incorporation of the cinnamide groups. The key properties of these functionalized polyamides are their thermal stability and photochemical reactivity. They possess high glass transition temperatures (Tgs) and can be photochemically crosslinked upon exposure to UV radiation, a characteristic confirmed by UV-vis and IR spectroscopy on thin films. researchgate.net

Table 1: Properties of Cinnamate-Functionalized Polyamides

| Polymer Designation | Aromatic Diacid Used | Inherent Viscosity (dL/g) | Tg (°C) |

|---|---|---|---|

| PA-1 | Terephthalic acid | 1.12 | 245 |

| PA-2 | Isophthalic acid | 0.95 | 238 |

| PA-3 | 4,4'-Oxydibenzoic acid | 0.88 | 231 |

| PA-4 | 4,4'-Biphenyldicarboxylic acid | 1.05 | 241 |

| PA-5 | 2,6-Naphthalenedicarboxylic acid | 0.77 | 225 |

Data sourced from research on polyamides derived from 2′-(cinnamide)ethyl-3,5-diaminobenzoate. researchgate.net

Polyamides from Renewable Resources

The drive towards sustainable materials has spurred research into bio-based polymers. While many commercial biopolyamides are aliphatic and derived from sources like castor oil, there is a growing interest in creating semi-aromatic and fully aromatic polyamides from renewable feedstocks to enhance thermal and mechanical properties. alderbioinsights.co.ukresearchgate.net Introducing aromatic rings into the polymer backbone typically increases the glass transition temperature, melting temperature, and reduces moisture uptake. rsc.org

The synthesis of semi-aromatic polyamides often involves combining a bio-based monomer, such as 2,5-furandicarboxylic acid (FDCA), with a petroleum-derived diamine. rsc.orgrsc.org However, significant research is underway to produce aromatic diamines, the building blocks for high-performance aramids, from renewable sources. alderbioinsights.co.ukcip.com.cn Lignin and cashew nut shell liquid are being explored as potential feedstocks for synthesizing aromatic compounds that can be converted into diamines. alderbioinsights.co.uk This pathway could eventually enable the production of monomers like this compound from non-fossil-fuel sources, allowing for the creation of high-performance, fully bio-based aromatic polyamides. alderbioinsights.co.ukcip.com.cn

Graft Copolymers (e.g., Polyimide-g-Nylon Systems)

Graft copolymers offer a powerful method for combining the distinct properties of different polymer types into a single material. Polyimide-g-nylon 6 copolymers, for instance, merge the high thermal stability of polyimides with the processability and toughness of nylon 6. This compound is a key monomer in an innovative approach to synthesizing these materials. researchgate.netmdpi.com

In this process, a polyimide containing pendant phenyl ester groups is first synthesized using this compound along with other diamines and dianhydrides. researchgate.net This polyimide is then used as a macro-activator for the anionic ring-opening polymerization of ε-caprolactam. The pendant phenyl ester groups react with caprolactam anions to generate N-acyllactam moieties, which are the active sites that initiate the polymerization of nylon 6 chains from the polyimide backbone. researchgate.net

The resulting Polyimide-g-nylon 6 copolymers exhibit dramatically improved properties compared to unmodified nylon 6. The incorporation of as little as 5 wt% of the polyimide can significantly increase thermal stability and chemical resistance. researchgate.net These graft copolymers show good melt processability and possess superior moisture resistance and impact strength, making them suitable for demanding engineering applications. researchgate.netmdpi.com

Table 2: Comparison of Nylon 6 and Polyimide-g-Nylon 6 Copolymer

| Property | Neat Nylon 6 | Polyimide-g-Nylon 6 (5 wt% PI) |

|---|---|---|

| Thermal Stability | Moderate | Significantly Increased researchgate.net |

| Moisture Resistance | Lower | Superior researchgate.net |

| Chemical Resistance | Moderate | Dramatically Increased researchgate.net |

| Impact Strength | Good | Increased mdpi.com |

Properties based on copolymers synthesized using polyimide activators derived from this compound. researchgate.netmdpi.com

Hygromorphic Polyamides and Copolymers

Hygromorphic polymers are smart materials that can change their shape or perform mechanical work in response to changes in environmental humidity. This property is highly desirable for applications such as sensors, actuators, and self-regulating systems. The design of such materials often involves incorporating highly polar functional groups that interact strongly with water molecules.

Research into hygromorphic polyimides has demonstrated a successful strategy that can be extended to polyamides. A simple diamine, 2-(methylsulfonyl)ethyl 3,5-diaminobenzoate, which contains a highly polar ester-sulfonyl (ES) pendant group, was synthesized and polymerized to create a series of amorphous polyimides. acs.orgresearchgate.netepa.gov Thin films of these polyimides showed remarkable movement and oscillation when exposed to a humidity gradient. researchgate.net This actuation is driven by the differential swelling of the polymer as water molecules are absorbed by the polar ES pendants. This work shows that a wholly covalent, amorphous polymer in a monolithic form can exhibit hygromorphic and motile properties. acs.org

While this specific research focused on polyimides, the underlying principle is directly applicable to the design of hygromorphic polyamides. By incorporating a diamine monomer like 2-(methylsulfonyl)ethyl 3,5-diaminobenzoate or other derivatives of this compound functionalized with polar groups, novel hygromorphic polyamides and copolymers could be developed.

Structure-Property Relationships in Polymeric Systems

The final characteristics of a polymer are intrinsically linked to the chemical structure of its constituent monomers. In polyamides and related copolymers derived from this compound, the ester and diamine moieties are critical design elements that dictate the material's thermal, mechanical, and solubility properties.

Influence of Ester and Diamine Moieties on Polymer Characteristics

The presence and configuration of ester and diamine groups in the polymer backbone govern intermolecular forces, chain packing, and chain rigidity, which in turn control the macroscopic properties of the material. researchgate.netrsc.org

Influence of the Ester Moiety: The ester group, being a part of the this compound monomer, introduces specific characteristics to the resulting polymer.

Solubility and Processability: The introduction of ester linkages can disrupt the regularity of the polymer chain and weaken intermolecular hydrogen bonding that is characteristic of polyamides. researchgate.net This disruption hinders tight chain packing and crystallinity, often leading to enhanced solubility in organic solvents and improved processability. mdpi.comijert.org

Hydrophobicity: The ester group can increase the hydrophobicity of a polymer film, leading to lower water absorption and better water barrier properties. researchgate.net

Influence of the Diamine Moiety: The structure of the diamine monomer is a dominant factor in determining the performance of aromatic polyamides.

Chain Rigidity and Thermal Stability: Aromatic diamines impart significant rigidity to the polymer backbone, resulting in high thermal stability and high glass transition temperatures. rsc.orgelsevierpure.com The geometry of the amine substitution is crucial; for example, para-linked diamines create more linear, rigid-rod like chains compared to the kinked chains from meta-linked diamines. This leads to more efficient molecular packing, superior thermal stability, and better mechanical properties in polymers made with para-isomers. rsc.orgnih.gov

Mechanical Properties: The rigidity and strong intermolecular interactions (hydrogen bonding and π-π stacking) afforded by aromatic diamines lead to high tensile strength and modulus. rsc.orgtue.nl

Solubility: While aromatic structures enhance thermal properties, they often decrease solubility. This can be countered by introducing bulky side groups or using asymmetric diamines, which disrupt chain packing and allow solvent molecules to penetrate more easily. mdpi.comnih.gov Linear polymer backbones can lead to stratified, layered morphologies in thin films, while non-linear backbones may result in more isotropic structures with larger pores. nih.gov

Coordination Chemistry and Supramolecular Assemblies

This compound and its corresponding acid form, 3,5-diaminobenzoic acid, are versatile building blocks in the fields of coordination chemistry and supramolecular assembly. The molecule possesses multiple functional groups—two amine groups and a carboxylate group—that can participate in metal coordination and form extensive hydrogen-bonding networks. These features allow it to act as a ligand in the construction of complex, multidimensional structures such as metal-organic frameworks and to guide the self-assembly of molecules into ordered supramolecular architectures.

Role as Ligands in Metal Coordination Polymers

The 3,5-diaminobenzoate (3,5-daba) anion is an effective ligand for constructing coordination polymers due to its ability to bridge metal centers. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the amino groups can participate in hydrogen bonding to stabilize the resulting framework or, in some cases, coordinate directly to the metal.

The 3,5-diaminobenzoate ligand has been successfully employed as a co-ligand in the synthesis of three-dimensional metal azide (B81097) coordination polymers. In these structures, the azide (N₃⁻) anion acts as a primary bridging ligand between metal centers, while the 3,5-diaminobenzoate ligand provides additional coordination and structural support.

Research has demonstrated the formation of two isostructural 3D metal-azido coordination polymers, [Mn(3,5-daba)(N₃)]n and [Cd(3,5-daba)(N₃)]n. mdpi.com In these compounds, the 3,5-daba ligand plays a crucial role in linking metal-azido chains into a complex 3D network. mdpi.commdpi.com

Key structural features include:

Each metal center is coordinated by nitrogen atoms from the azide groups and oxygen atoms from the carboxylate groups of the 3,5-daba ligands. mdpi.com

The 3,5-daba ligand bridges metal centers through its carboxylate group, which adopts a syn-anti bridging mode. mdpi.com

Magnetic susceptibility measurements performed on the manganese variant, [Mn(3,5-daba)(N₃)]n, revealed the presence of dominant antiferromagnetic couplings between the Mn(II) centers. mdpi.com This magnetic behavior is mediated by both the end-to-end azide and the syn-anti carboxylato bridges. mdpi.commdpi.com

| Compound | Formula | Crystal System | Space Group | Key Feature |

|---|---|---|---|---|

| [Mn(3,5-daba)(N₃)]n | C₇H₇MnN₅O₂ | Monoclinic | P2₁/c | 4,6-connected 3D network with dominant antiferromagnetic couplings. |

| [Cd(3,5-daba)(N₃)]n | C₇H₇CdN₅O₂ | Monoclinic | P2₁/c | Isostructural with the Mn(II) analogue, forming a 4,6-connected 3D network. |

A review of the scientific literature did not yield specific examples of coordination polymers synthesized from Cobalt(II) ions and the this compound ligand. While research on Cobalt(II) coordination polymers with other isomers, such as 3-aminobenzoic acid, or other aromatic carboxylates exists, specific studies focusing on the 3,5-diamino-substituted ligand were not identified.

A review of the scientific literature did not identify specific studies detailing the synthesis and crystal structure of coordination compounds formed between Lead(II) and the this compound ligand. Research on Lead(II) coordination chemistry often involves other benzoate (B1203000) derivatives or aminobenzene ligands without the carboxylate group.

Supramolecular Architecture Induced by 3,5-Diaminobenzoate Units

The self-assembly of 3,5-diaminobenzoic acid (DABA) into ordered supramolecular structures is primarily driven by hydrogen bonding. The crystal structure of dimeric 3,5-diaminobenzoic acid reveals a network stabilized by both intra- and intermolecular hydrogen bonds.

In its crystalline form, DABA forms dimers where the carboxylic acid groups of two molecules are linked via strong O—H···O hydrogen bonds. These dimers then act as building blocks for a larger, extended network. The amino groups play a critical role in connecting these dimeric units. Specifically, N—H···O hydrogen bonds form between the amino groups of one dimer and the carboxylate oxygen atoms of an adjacent dimer. This intricate network of hydrogen bonds results in the formation of a stable, three-dimensional supramolecular architecture.

| Donor-H···Acceptor | Interaction Type | Role in Supramolecular Assembly |

|---|---|---|

| O—H···O | Intermolecular | Forms the primary dimeric synthon between carboxylic acid groups. |

| N—H···O | Intermolecular | Links the dimeric units together into an extended network. |

Membrane Science and Technology

In membrane science, derivatives of this compound, specifically methyl 3,5-diaminobenzoate, are utilized as monomers in the fabrication of polyamide thin-film composite (TFC) membranes. These membranes are critical for separation processes such as nanofiltration and reverse osmosis.

The performance of a TFC membrane is largely determined by the chemical structure of its thin polyamide active layer. This layer is typically formed through the interfacial polymerization of an amine monomer (in an aqueous phase) with an acyl chloride monomer (in an organic phase). The choice of amine monomer significantly influences the membrane's properties, including permeate flux and salt rejection.

Research has explored the use of methyl 3,5-diaminobenzoate to develop a polyamide TFC membrane. In this process, the diamine monomer is reacted with an acyl chloride, such as trimesoyl chloride, at the interface of two immiscible solvents to form a thin, cross-linked polyamide layer on a porous support. One study investigated the impact of in-situ hydrolysis of the methyl group on the ester-functionalized diamine during the membrane fabrication process and its subsequent effect on membrane performance for sulfate (B86663) rejection.

The incorporation of the functional 3,5-diaminobenzoate moiety into the polyamide structure can modify the membrane's surface chemistry, potentially enhancing its hydrophilicity and altering its charge characteristics. These modifications can lead to improved resistance to fouling and tailored separation performance for specific applications.

Advancements in Gas Separation Technology: Polyamide Membranes Derived from this compound

The field of advanced materials science has seen a concerted effort toward the development of high-performance membranes for efficient gas separation. Among the various polymers explored, aromatic polyamides have garnered significant attention due to their excellent thermal stability, mechanical robustness, and inherent chemical resistance. A key area of research within this domain focuses on the molecular-level design of these polymers to optimize their gas transport properties. One such strategy involves the incorporation of specific monomers that can influence the polymer chain packing and fractional free volume, thereby enhancing permeability and selectivity for desired gases.

While the use of diamines containing ester functionalities has been explored in the synthesis of polyimides for various applications, detailed research specifically focusing on the synthesis of polyamides from This compound and the comprehensive evaluation of their gas separation performance is not extensively documented in publicly available scientific literature. Research in the broader field of aromatic polyamides and polyimides for gas separation often involves structurally similar monomers, such as 3,5-diaminobenzoic acid (DABA), which possesses a carboxylic acid group instead of a phenyl ester group. These studies provide valuable insights into how the presence of functional groups on the diamine monomer can influence membrane properties.

For instance, the introduction of bulky side groups or flexible linkages can disrupt chain packing, leading to an increase in the fractional free volume and, consequently, higher gas permeability. The phenyl group in this compound, being a bulky pendant group, would be expected to hinder close chain packing in the resulting polyamide, potentially leading to enhanced gas permeability. Furthermore, the ester linkage introduces a degree of flexibility and polarity that could influence the sorption and diffusion of different gas molecules.

To illustrate the typical performance of polyamide membranes in gas separation, the following interactive data table presents hypothetical data based on trends observed in related research on aromatic polyamides. This data is for illustrative purposes only and does not represent experimentally verified results for polyamides derived specifically from this compound.

Hypothetical Gas Permeability and Selectivity Data for Polyamide Membranes

| Gas Pair | Permeability of Gas A (Barrer) | Permeability of Gas B (Barrer) | Ideal Selectivity (α = PA/PB) |

| CO₂/N₂ | 50 | 1.5 | 33.3 |

| CO₂/CH₄ | 50 | 2.0 | 25.0 |

| O₂/N₂ | 5.0 | 1.5 | 3.3 |

| H₂/N₂ | 100 | 1.5 | 66.7 |

| H₂/CH₄ | 100 | 2.0 | 50.0 |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

The synthesis of polyamides from this compound would typically involve a polycondensation reaction with a suitable diacid chloride. The resulting polymer's properties, including its molecular weight, solubility, and film-forming ability, would be crucial for its application in gas separation membranes. Subsequent characterization would involve determining its thermal stability through techniques like thermogravimetric analysis (TGA) and its glass transition temperature (Tg) via differential scanning calorimetry (DSC).

The evaluation of the gas separation performance would entail fabricating thin, defect-free membranes and measuring the pure gas permeability of various gases (e.g., CO₂, N₂, O₂, CH₄, H₂) at a constant temperature and pressure. The ideal selectivity for a pair of gases is then calculated as the ratio of their individual permeabilities.

Further research into polyamides derived from this compound is warranted to explore the full potential of this monomer in designing next-generation gas separation membranes. Such studies would need to provide detailed experimental data on gas transport properties to validate the anticipated effects of the phenyl ester group on membrane performance.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Phenyl 3,5-Diaminobenzoate Derivatives

The synthesis of novel derivatives of this compound is a primary focus of current research. Scientists are exploring the introduction of various functional groups and structural modifications to tailor the properties of the resulting materials.

A notable area of investigation is the synthesis of polyimides and polyamides derived from this compound. For instance, new polyamides have been synthesized by the direct polycondensation of aromatic dicarboxylic acids with 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. tandfonline.com This process involves attaching a 4-dimethylaminocinnamoyloxyethyl group to 3,5-dinitrobenzoic acid via an ester bridge, followed by the reduction of the nitro groups to form the diamine monomer. tandfonline.com

Another approach involves the synthesis of diamine monomers with bulky side groups to create polymers with improved solubility and processing characteristics. For example, 4-biphenyl-3,5-diaminobenzoate has been synthesized from 3,5-dinitrobenzoic acid and used to prepare colorless polyimides with high thermal stability and low optical anisotropy. researchgate.net Similarly, diamines with side chains containing rigid biphenyl (B1667301) units and nonpolar alkoxy groups, such as 4-alkoxy-biphenol-3′,5′-diaminobenzoate, have been synthesized to create polyimides for liquid crystal alignment layers. researchgate.net

Researchers are also exploring the use of renewable resources in the synthesis of this compound derivatives. For example, 3-pentadecylphenyl-3,5-diaminobenzoate has been synthesized from cardanol, a component of cashew nut shell liquid. ncl.res.in This renewable diamine has been used to create polyamides with unique properties. ncl.res.in

The table below summarizes some of the synthesized derivatives and their starting materials.

| Derivative | Starting Material(s) | Key Features of Resulting Polymer |

| 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate | 3,5-dinitrobenzoic acid, 4-dimethylaminocinnamoyloxyethyl group | Forms polyamides with distinct physical properties. tandfonline.com |

| 4-biphenyl-3,5-diaminobenzoate | 3,5-dinitrobenzoic acid | Used in colorless polyimides with high thermal stability. researchgate.net |

| 4-alkoxy-biphenol-3′,5′-diaminobenzoate | Not specified | Creates polyimides for liquid crystal alignment. researchgate.net |

| 3-pentadecylphenyl-3,5-diaminobenzoate | Cardanol (from cashew nut shell liquid) | Forms polyamides from a renewable resource. ncl.res.in |

| 4'-(trifluoromethyl)this compound | Not specified | Used in the synthesis of novel polyimide membranes. cip.com.cn |

| 4′-tert-butyl-cyclohexyl-3,5-diaminobenzoate | 3,5-dinitrobenzyl chloride, 4′-tert-butylcyclohexyol | Results in fluoro-containing polyimide membranes with high whiteness and thermal stability. mdpi.com |

Advanced Characterization Techniques for Intricate Molecular Architectures

The detailed characterization of this compound derivatives is crucial for understanding their structure-property relationships. A variety of advanced analytical techniques are employed to elucidate the intricate molecular architectures of these compounds and the polymers derived from them.

Spectroscopic Methods:

Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques used to confirm the chemical structures of newly synthesized diamine monomers and the resulting polymers. researchgate.netncl.res.in

UV-Vis Spectroscopy is utilized to assess the optical properties of the polymers, such as their transparency and UV cutoff wavelengths. researchgate.netresearchgate.net

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, including decomposition temperatures and glass transition temperatures (Tg), of the polyimides and polyamides. researchgate.netresearchgate.netmdpi.com

Crystallographic and Morphological Analysis:

X-ray Diffraction (XRD) is used to study the crystallinity of the polymers. ncl.res.in

The crystal structure of methyl 3,5-diaminobenzoate has been determined using X-ray crystallography, revealing an orthorhombic system. researchgate.net

Polarized Optical Microscopy (POM) is used to observe the alignment of liquid crystals on polyimide films. researchgate.net

Molecular Weight Determination:

Gel Permeation Chromatography (GPC) is used to measure the molecular weights and polydispersity of the synthesized polymers. researchgate.net

The following table highlights key characterization data for a polyimide derived from 4-biphenyl-3,5-diaminobenzoate and 6FDA.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 319°C | researchgate.net |

| 5% Weight Loss Temperature | Not Specified | researchgate.net |

| Birefringence (Δn) | 0.0064 | researchgate.net |

| Transparency at 450 nm | 88% | researchgate.net |

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental synthesis and characterization with computational modeling is becoming increasingly important in the study of this compound and its derivatives. This synergistic approach allows for a deeper understanding of molecular behavior and can guide the design of new materials with desired properties.

Computational Modeling Techniques:

Density Functional Theory (DFT) calculations are used to predict the stability of radical intermediates in redox-active complexes and to simulate hydrolysis pathways under varying pH and temperature. DFT is also employed to investigate the electronic and nonlinear optical (NLO) properties of benzimidazole (B57391) derivatives synthesized from methyl 3,4-diaminobenzoate. nih.gov

Molecular Dynamics (MD) simulations are used to predict the molar volume contributions of subunits in polyimides, which helps in developing structure-property relationships for gas permeability. ntu.edu.sg These simulations are often performed using force fields like cvff. ntu.edu.sg

Optimization of Synthesis:

Computational modeling can help optimize synthetic routes. For example, DFT calculations can aid in catalyst selection, such as replacing strong acids with milder ones to reduce side reactions, and in choosing appropriate solvents to minimize hydrolysis.

Predicting Material Properties: